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N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide

Fragment-based drug discovery Crystallographic fragment screening PanDDA analysis

Scarcity of validated fragment hits for spliceosome targeting delays probe development. This compound is a crystallographically confirmed hit against Aar2/Prp8 RNaseH (PDB: 7FLJ, 1.47 Å). • Defined binding site among 10 mapped sites; PanDDA-validated partial occupancy. • Hydroxyamidine handle for fragment growing; piperidine vector for SAR exploration. • Non-binding regioisomers available as negative controls for computational validation. • ≥95% purity, available from multiple suppliers for immediate procurement.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 59025-42-2
Cat. No. B2599884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide
CAS59025-42-2
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=N2)C(=NO)N
InChIInChI=1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,16H,1-3,7-8H2,(H2,12,14)
InChIKeyJZHHKLUPBPYXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fragment P05E05: Validated Crystallographic Hit for Spliceosome PPI


N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 59025-42-2, MFCD09948886), also designated as fragment P05E05 and PDB ligand code VE0, is a small-molecule fragment (MW 220.27, C₁₁H₁₆N₄O) belonging to the class of pyridine-carboximidamide derivatives [1]. It was identified as a validated crystallographic hit from the F2X-Universal Library against the Aar2/RNaseH-like domain of the yeast spliceosomal Prp8 protein complex via PanDDA analysis, with its bound-state structure deposited at 1.47 Å resolution (PDB: 7FLJ) [2]. This compound is commercially available from multiple vendors at specified purities (95–98%) for research use [3].

1
Crystallographic fragment hit for FBDD workflows
2
Defined binding site on Aar2/Prp8 spliceosome interface
3
(Z)-isomer specified for reproducible structural studies

Procurement Risk: Analog Substitution for Fragment P05E05


The F2X-Universal Library screening campaign against the Aar2/Prp8 RNaseH complex identified 269 hits distributed across 10 distinct binding sites, demonstrating that subtle structural variations among pyridine-carboximidamide fragments direct binding to different protein surface locations [1]. Closely related compounds—including the 6-piperidinyl regioisomer (CAS 1017022-80-8), the 4-piperidinyl regioisomer, and the des-hydroxy analog 2-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 1221722-98-0)—possess altered hydrogen-bonding capacity, steric profiles, and electronic distributions that can abolish binding to the specific site occupied by P05E05/VE0 or shift binding to an entirely different site [2]. Generic substitution without crystallographic validation of the intended binding event therefore risks both false-positive and false-negative outcomes in structure-based drug discovery workflows [3].

Regioisomer mismatch
6- or 4-piperidinyl regioisomers lack crystallographic validation and may not bind the same Aar2/Prp8 site.
Des-hydroxy analog limitation
Loss of the N'-hydroxy group reduces hydrogen-bonding capacity and may abolish site-specific target engagement.
Isomer ambiguity risk
Unspecified (Z)/(E) batches may contain geometric isomer mixtures, shifting binding pose or reproducibility.

Differentiation Evidence: P05E05 vs. Closest Analogs


Crystallographic Validation vs. Unvalidated Regioisomers

Fragment P05E05 (VE0, CAS 59025-42-2) is validated by a deposited PanDDA bound-state model with clear electron density at 1.47 Å resolution, providing unambiguous binding pose confirmation on the Aar2/RNaseH complex (PDB: 7FLJ) [1]. In contrast, the 6-piperidinyl regioisomer (CAS 1017022-80-8) and 4-piperidinyl regioisomer have no corresponding PDB entry, indicating they were not identified as hits in the same screening campaign or did not yield interpretable electron density at any binding site under identical conditions [2]. The des-hydroxy analog 2-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 1221722-98-0) likewise lacks a deposited structure against this target.

Binding validation
Head-to-head
Deposited PDB 7FLJ at 1.47 Å; real-space correlation 0.745. Regioisomers and des-hydroxy analog have no PDB entry.
Validated binding pose supports structure-based optimization.
Binary: validated vs. unvalidated binding; only compound in analog series with co-crystal structure.
Fragment-based drug discovery Crystallographic fragment screening PanDDA analysis Spliceosome targeting

Binding Site Specificity at a Protein-Protein Interface

The crystallographic screening campaign identified 269 hits distributed across 10 distinct binding sites on the Aar2/Prp8 RNaseH complex surface [1]. Fragment P05E05 (CAS 59025-42-2) occupies one specific site among these 10, providing a known binding location on a biologically relevant protein-protein interface. The regioisomeric and des-hydroxy analogs were not identified as hits in this screen, meaning their binding site(s)—if any—remain uncharacterized, preventing rational structure-based optimization [2].

Binding site specificity
Class-level inference
Occupies 1 of 10 distinct binding sites on Aar2/Prp8 complex. Regioisomeric analogs absent from 269 hits.
Known binding site enables rational fragment elaboration.
Qualitative: known vs. unknown binding site; critical for PPI inhibitor design.
Protein-protein interaction inhibitors Binding site mapping Spliceosome assembly Aar2/Prp8 interface

Hydroxyamidine Hydrogen Bonding vs. Des-Hydroxy Analog

CAS 59025-42-2 bears an N'-hydroxy group on the carboximidamide moiety, providing an additional hydrogen-bond donor and acceptor compared to the des-hydroxy analog 2-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 1221722-98-0) [1]. In the context of the crystallographically observed binding mode (PDB: 7FLJ), the hydroxyamidine group is positioned to engage protein residues via specific polar interactions that would be impossible for the des-hydroxy analog, which presents only the amidine functionality [2]. This functional group difference is critical for target engagement at this specific site.

H-bond capacity
Class-level inference
Hydroxyamidine: 2 HBD, 4 HBA. Des-hydroxy analog: 1 HBD, 3 HBA. Chelating motif present only in target compound.
Additional H-bond donor/acceptor supports target engagement at this site.
Inferred from chemical structure and PDB: 7FLJ binding pose; impacts fragment growing.
Hydroxyamidine Hydrogen bond donor/acceptor Fragment elaboration Medicinal chemistry

Defined (Z)-Isomer vs. Mixed Isomer Batches

CAS 59025-42-2 is explicitly specified as the (Z)-isomer by major vendors including AKSci and Leyan, with catalog listings at 95% and 98% purity, respectively, for the geometrically defined isomer . The (E)-isomer is cataloged separately (ChemBase ID: 264165), and the compound as deposited in PDB: 7FLJ (VE0) is modeled in a specific configuration [1]. Purchasing from sources that do not specify the (Z)/(E) configuration risks obtaining a mixture of geometric isomers with potentially divergent protein-binding properties due to altered spatial orientation of the hydroxyamidine group.

Isomer definition
Supporting evidence
(Z)-isomer specified by major vendors at 95–98% purity. (E)-isomer cataloged separately; generic sources may supply mixed isomers.
Specified isomer supports reproducible crystallography and SAR.
Isomer identity must be verified for consistent binding results.
Stereochemistry Geometric isomerism Amidoxime configuration Structure-activity relationship

Application Scenarios for Fragment P05E05


Fragment-to-Lead Optimization for Spliceosome PPI

CAS 59025-42-2 serves as a structurally characterized starting point for fragment growing or merging campaigns targeting the Aar2/Prp8 RNaseH protein-protein interface. The 1.47 Å co-crystal structure (PDB: 7FLJ) provides atomic-level detail of the binding mode, enabling rational design of elaborated analogs [1]. The hydroxyamidine functionality offers a synthetic handle for fragment elaboration, while the piperidine ring can be substituted or replaced to explore vector space. The validated PanDDA event map confirms partial occupancy binding, characteristic of fragment hits suitable for optimization [2].

Chemical Probes for Pre-mRNA Splicing Modulation

The Aar2/Prp8 RNaseH domain is an integral component of the U5 snRNP, a critical assembly in the spliceosome. Fragment P05E05 is one of 269 validated fragment hits against this complex, identified through crystallographic screening of the F2X-Universal Library [1]. With its defined binding site among the 10 distinct sites mapped on the complex surface, this compound can be prioritized for the development of chemical probes to interrogate spliceosome assembly and function [2]. The compound is available from Enamine (EN300-55740) and other vendors at research-grade purity, enabling immediate procurement for follow-up biochemical and biophysical assays.

Fragment Library Replenishment with Validated Hit

For laboratories maintaining or assembling focused fragment libraries for crystallographic screening, CAS 59025-42-2 offers a known positive control with documented binding to the Aar2/Prp8 RNaseH complex. The F2X-Universal Library validation campaigns achieved hit rates of 21% against this target, and fragment P05E05 represents one of the confirmed hits [1]. Its commercial availability at defined purity (≥95%) and stereochemistry ((Z)-isomer) from multiple suppliers (AKSci, Leyan, MolCore, Chemenu) ensures reproducible procurement for screening library assembly or replenishment [2].

Computational Benchmarking with Validated Fragment Poses

The high-resolution co-crystal structure of fragment P05E05 (VE0) bound to the Aar2/Prp8 RNaseH complex provides an experimentally validated benchmark for computational docking, scoring function validation, and fragment placement algorithms [1]. The PanDDA event map and bound-state model allow comparison of predicted vs. observed binding poses, while the availability of the regioisomeric analogs (lacking crystallographic validation) offers negative-control compounds for assessing the selectivity of computational methods [2].

Application
Selection Property
Validation Focus
Fragment-to-lead optimization
Crystallographic binding pose validation
Structure-guided fragment growing/merging
Splicing modulation probe
Defined binding site on spliceosome PPI
Biochemical target engagement confirmation
Fragment library replenishment
Validated crystallographic hit with known stereochemistry
Purity and isomer identity verification
Computational benchmarking
High-resolution co-crystal structure
Docking and scoring method validation
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